

Pacritinib metabolite identification M1 M2 M3 M41

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Compound Focus: Pacritinib

CAS No.: 937272-79-2

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Metabolite Identification and Characterization

In vitro and in vivo studies in mice and humans have identified several metabolites of **pacritinib**. The table below summarizes the key characteristics of the major metabolites [1]:

Metabolite	Type of Modification	Chemical Formula	Status in Humans
M1	Oxidation	Information not available in search results	Formed in vivo, exposure <10% of parent drug
M2	Dealkylation	C ₂₂ H ₂₁ N ₃ O ₃ [2] [3]	Formed in vivo, exposure <10% of parent drug
M3	Oxidation	Information not available in search results	Formed in vivo, exposure <10% of parent drug
M4	Reduction	Information not available in search results	Formed in vivo (mouse)

Pacritinib is primarily metabolized by the cytochrome P450 enzyme **CYP3A4** [4] [1]. None of the metabolites in humans exceeded 10% of the total exposure of the parent drug, indicating that **pacritinib** is

the main circulating component [1].

Experimental Protocols for Analysis

Here are detailed methodologies for the quantification of **pacritinib** and investigation of its metabolites in biological samples.

LC-MS/MS Method for Pacritinib Quantification in Rat Plasma

This rapid and reliable method is suitable for pharmacokinetic and drug-drug interaction studies [4].

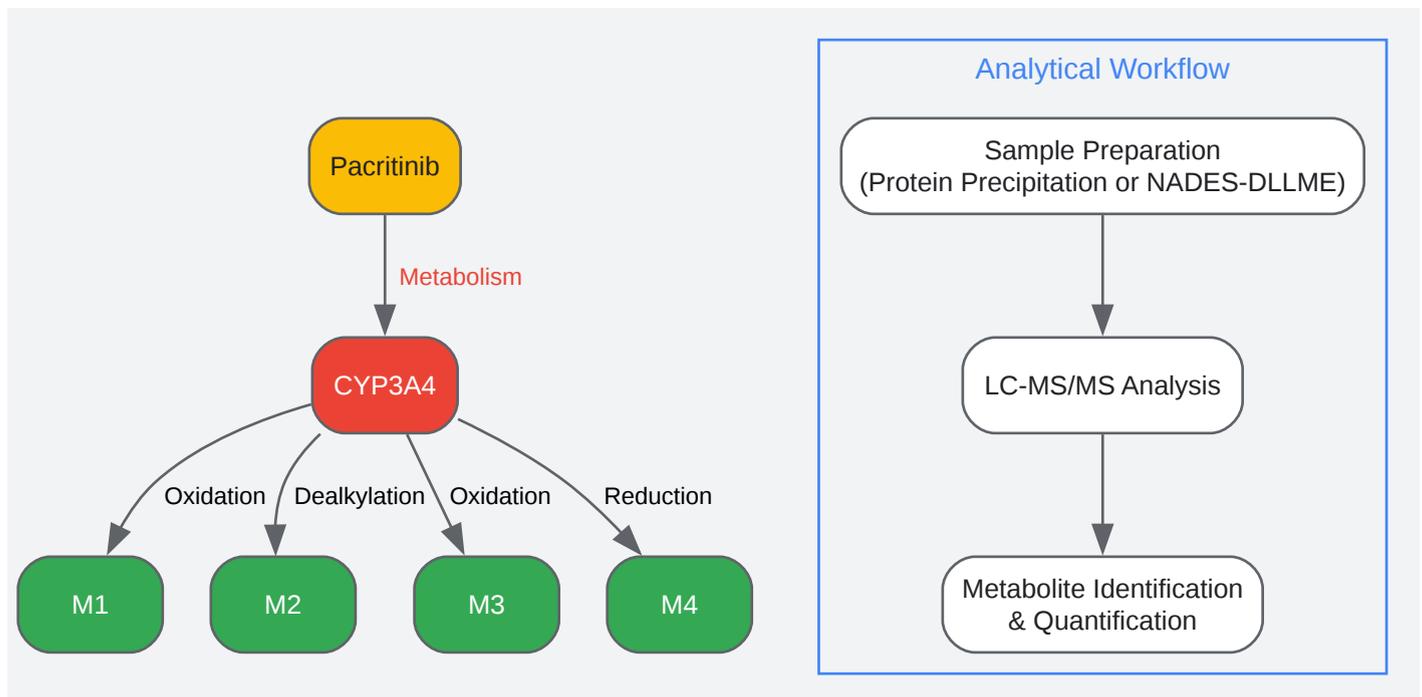
- **Chromatography System:** Shimadzu LC-20AT ultraperformance liquid chromatography system [4].
- **Analytical Column:** Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) maintained at 40°C [4].
- **Mobile Phase:**
 - **Solvent A:** 0.1% formic acid in water [4].
 - **Solvent B:** 0.1% formic acid in methanol [4].
- **Gradient Elution:**
 - Flow rate: 0.3 mL/min [4].
 - **Time Program:** | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0.0 - 0.5 | 90% | 10% | | 0.5 - 1.5 | 90% → 30% | 10% → 70% | | 1.5 - 2.0 | 30% | 70% | | 2.0 - 2.1 | 30% → 10% | 70% → 90% | | 2.1 - 3.0 | 10% | 90% |
- **Mass Spectrometry Detection:** Shimadzu 8040 Triple quadrupole with Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode [4].
 - **Pacritinib:** m/z 473.25 → 97.15 [4].
 - **Internal Standard (Ibrutinib):** m/z 441.20 → 138.20 [4].
- **Sample Preparation:** Protein precipitation with acetonitrile [4].
 - Add 100 μL of rat plasma to a tube.
 - Add 30 μL of Internal Standard working solution (100 ng/mL).
 - Add 400 μL of acetonitrile as protein precipitant.
 - Vortex for 1 minute.
 - Centrifuge at 8000 rpm for 10 minutes.
 - Transfer 100 μL of the supernatant for LC-MS/MS analysis [4].
- **Method Validation:** The method was validated with a linear range of 1–1500 ng/mL, an LLOQ of 1 ng/mL, and precision (RSD%) within 14.52% [4].

Green Sample Preparation with Natural Deep Eutectic Solvents (NADES)

This sustainable approach uses dispersive liquid-liquid microextraction (DLLME) for determining **pacritinib** in serum [5].

- **NADES Preparation:** Synthesize a hydrophobic NADES by mixing **menthol** and **thymol** at a 1:1 molar ratio. Heat and stir the mixture at 60°C until a clear, homogeneous liquid forms [5].
- **Extraction Procedure:**
 - Place the serum sample (1 mL) in a glass centrifuge tube.
 - Adjust the pH to 9.0 using NaOH.
 - Add 100 mg of NaCl to induce salting-out.
 - Add 100 µL of the prepared NADES as the extraction solvent.
 - To disperse the NADES, add 1 mL of methanol as a disperser solvent and vortex vigorously.
 - Centrifuge the mixture to separate the phases.
 - Collect the extractant phase for analysis [5].
- **Analysis:** Couple with LC-UV for detection [5].

The following diagram illustrates the metabolic pathway of **pacritinib** and the core analytical workflow.



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Key Considerations for Researchers

- **Drug-Drug Interactions (DDI):** Since CYP3A4 is the primary enzyme responsible for **pacritinib**'s metabolism, co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin, isavuconazole) can significantly increase **pacritinib** exposure. One study in rats found isavuconazole increased **pacritinib**'s AUC by 2.5-2.6 fold [4]. Conversely, strong CYP3A4 inducers (e.g., rifampicin) can drastically reduce its efficacy [4].
- **Adverse Event Monitoring:** Real-world pharmacovigilance data indicates that common adverse events associated with **pacritinib** include gastrointestinal disorders (diarrhea, nausea), decreased platelet count, and decreased hemoglobin [6]. Monitoring these parameters is crucial during treatment.
- **Embracing Green Chemistry:** The development of analytical methods using green solvents like Natural Deep Eutectic Solvents (NADES) aligns with modern principles of sustainable chemistry and can reduce environmental impact and operator toxicity [5].

I hope these detailed application notes provide a solid foundation for your research on **pacritinib** metabolites. Should you require further clarification on any of the protocols or data, please feel free to ask.

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